molecular formula C20H17NO2 B2637060 (2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 1147118-58-8

(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

Cat. No. B2637060
CAS RN: 1147118-58-8
M. Wt: 303.361
InChI Key: QEKKYPTULUODJY-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one, commonly referred to as 4-methoxycarbazole, is a heterocyclic compound that belongs to the carbazole class of molecules. It is a highly versatile compound that has been used in a variety of scientific research applications due to its unique properties. This compound has been studied extensively and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Plant Chemical Defense

The compound plays a significant role in plant chemical defense . Research has shown that silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata causes severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . Moreover, the diterpenes’ defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .

Autotoxicity Avoidance

By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense . This interaction between plants and their insect herbivores can reflect the plant’s solutions to the “toxic waste dump” problem of using potent chemical defenses .

Antibacterial Properties

The compound exhibits moderate antibacterial activity against Gram-positive bacteria including methicillin and multi-drug resistant Staphylococcus aureus . This is the first isolation of an eunicellane-type diterpenoid from bacteria and the first identification of a diterpene synthase and biosynthetic gene cluster responsible for the construction of the eunicellane scaffold .

Structural Dynamics

Interestingly, the compound exists in two distinct ring-flipped bicyclic conformations with a rotational barrier of 16 kcal mol-1 in solution . This structural dynamic nature of the compound could be of interest in the field of molecular dynamics and conformational analysis .

Biosynthesis

The compound has been isolated from soil-dwelling Streptomyces sp. (CL12-4) . The bacterial genome was sequenced, the responsible biosynthetic gene cluster was identified, the function of the terpene synthase was verified, and the core diterpene was heterologously produced .

Phylogenetic Uniqueness

Comparative bioinformatics indicated that the Streptomyces strain from which the compound was isolated is phylogenetically unique and possesses nine terpene synthases .

properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-15-9-6-13(7-10-15)12-14-8-11-17-16-4-2-3-5-18(16)21-19(17)20(14)22/h2-7,9-10,12,21H,8,11H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKKYPTULUODJY-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.